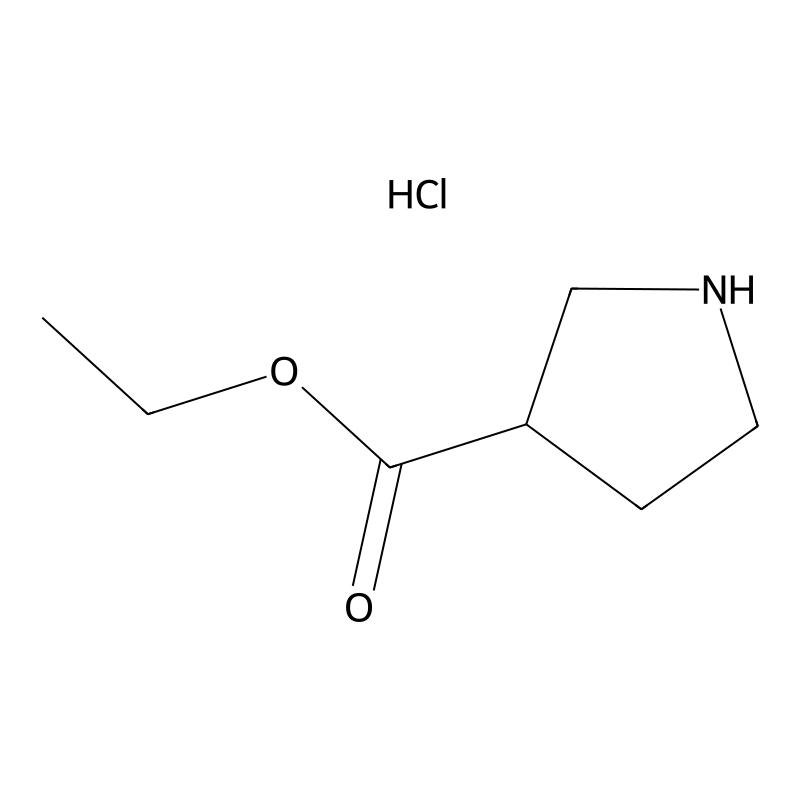

Ethyl pyrrolidine-3-carboxylate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl pyrrolidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C₇H₁₄ClNO₂ and a molecular weight of 179.65 g/mol. It is classified as a hydrochloride salt of ethyl pyrrolidine-3-carboxylate, which is an ester derivative of pyrrolidine-3-carboxylic acid. This compound is notable for its structural features, including a pyrrolidine ring, which contributes to its unique chemical properties and potential biological activities. Ethyl pyrrolidine-3-carboxylate hydrochloride is often utilized in various research applications, particularly in the fields of medicinal chemistry and biochemistry .

Synthesis of Chiral Building Blocks:

Ethyl pyrrolidine-3-carboxylate hydrochloride, particularly the enantiomerically pure form, can act as a valuable chiral building block in organic synthesis. Its readily available starting material and the presence of a reactive ester group allow for further functionalization through various reactions like alkylation, acylation, and reduction. This versatility makes it a useful precursor for the synthesis of diverse chiral molecules with potential applications in pharmaceuticals, agrochemicals, and materials science [].

Studies in Asymmetric Catalysis:

The presence of a chiral center and the ester functionality in ethyl pyrrolidine-3-carboxylate hydrochloride makes it a potential ligand for the development of new asymmetric catalysts. These catalysts play a crucial role in promoting stereoselective reactions, leading to the formation of desired enantiomers with high efficiency. Research efforts are underway to explore the potential of this compound in designing novel and efficient asymmetric catalysts for various organic transformations [].

Investigation of Biological Activity:

Limited studies suggest that ethyl pyrrolidine-3-carboxylate hydrochloride might possess interesting biological activities. However, further research is needed to fully understand its potential as a therapeutic agent or a lead compound for drug discovery. Some studies have investigated its interactions with specific enzymes and receptors, but the results are inconclusive and require further exploration [].

- Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield pyrrolidine-3-carboxylic acid and ethanol.

- Transesterification: This compound can react with different alcohols to form new esters, which may have varying biological activities.

- Nucleophilic Substitution: The chlorine atom in the hydrochloride can be replaced by nucleophiles, leading to the formation of new derivatives.

Ethyl pyrrolidine-3-carboxylate hydrochloride exhibits various biological activities, primarily due to its interaction with biological macromolecules. Research suggests that it may possess:

- Antimicrobial properties: Some studies indicate that it has potential as an antimicrobial agent.

- Neuroprotective effects: It may have implications in neuroprotection, possibly through modulation of neurotransmitter systems.

- Analgesic activity: Preliminary investigations suggest that it could exhibit pain-relieving properties.

These activities make it a compound of interest for drug discovery and development .

Several synthetic routes have been developed for ethyl pyrrolidine-3-carboxylate hydrochloride:

- Direct Esterification: The compound can be synthesized by reacting pyrrolidine-3-carboxylic acid with ethanol in the presence of an acid catalyst.

- Amine Reaction: Another method involves reacting 3-chloropropanoic acid with ethylamine to form the desired product through nucleophilic substitution.

- Chiral Synthesis: Enantiomerically pure forms can be synthesized using chiral catalysts or starting materials, enhancing its biological specificity .

Ethyl pyrrolidine-3-carboxylate hydrochloride has diverse applications across various fields:

- Drug Development: Its biological activities make it a candidate for developing new therapeutic agents.

- Biochemical Research: It is used as a biochemical tool in proteomics and other research areas to study enzyme interactions and metabolic pathways.

- Synthetic Chemistry: The compound serves as an intermediate in synthesizing more complex organic molecules .

Studies on ethyl pyrrolidine-3-carboxylate hydrochloride have focused on its interactions with various receptors and enzymes. Key findings include:

- Receptor Binding: Investigations into its binding affinity to specific neurotransmitter receptors suggest potential roles in modulating neurological functions.

- Enzyme Inhibition: Some studies indicate that it may inhibit certain enzymes, providing insights into its mechanism of action in biological systems.

These interaction studies are crucial for understanding how this compound could be utilized therapeutically .

Ethyl pyrrolidine-3-carboxylate hydrochloride shares structural similarities with several other compounds, which can be compared based on their functional groups, biological activities, and applications:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl (S)-pyrrolidine-3-carboxylate | Chiral center at the 3-position | Potential neuroprotective effects |

| Ethyl (R)-pyrrolidine-3-carboxylate | Chiral center at the 3-position | Antimicrobial properties |

| Pyrrolidine-2-carboxylic acid | Different carboxylic position | Analgesic activity |

| 4-Pyridone derivatives | Pyridone ring structure | Diverse pharmacological profiles |

Ethyl pyrrolidine-3-carboxylate hydrochloride is unique due to its specific combination of a pyrrolidine ring and the carboxylic acid functionality, which may enhance its interactions within biological systems compared to similar compounds .

Ethyl pyrrolidine-3-carboxylate hydrochloride demonstrates notable thermodynamic stability characteristics that are essential for its practical applications in pharmaceutical research and synthetic chemistry. The compound exhibits distinct thermal behavior depending on its stereochemical configuration and crystal form [2].

The (R)-enantiomer of ethyl pyrrolidine-3-carboxylate hydrochloride displays a melting point range of 230-270°C, indicating substantial thermal stability [3]. This elevated decomposition temperature reflects the enhanced crystalline packing efficiency of the enantiomerically pure form compared to racemic mixtures. In contrast, the racemic mixture exhibits a significantly lower melting point of 17-42°C [2] , demonstrating the profound impact of stereochemical homogeneity on thermal properties.

The thermodynamic stability of ethyl pyrrolidine-3-carboxylate hydrochloride is further enhanced by the presence of the hydrochloride salt form. The ionic interactions between the protonated pyrrolidine nitrogen and the chloride counterion contribute to improved crystalline stability and reduced volatility compared to the free base form [5] . This enhanced stability makes the compound suitable for storage at ambient conditions when maintained at 2-8°C [2] [6].

Differential scanning calorimetry analysis of related pyrrolidine derivatives indicates that ethyl pyrrolidine-3-carboxylate hydrochloride exhibits superior thermal stability compared to oxo-substituted analogs . The absence of ketone functionality eliminates potential thermal decomposition pathways that could compromise stability at elevated temperatures.

The compound demonstrates chemical stability under recommended storage conditions, with no observed degradation when stored in sealed containers at 2-8°C [8] . This stability profile is attributed to the electron-donating properties of the pyrrolidine ring, which stabilize the ester functionality against hydrolytic degradation under neutral conditions.

Solubility Parameters in Mixed Solvent Systems

The solubility characteristics of ethyl pyrrolidine-3-carboxylate hydrochloride in mixed solvent systems reflect the compound's amphiphilic nature, combining hydrophilic and lipophilic structural elements [9] [10]. The hydrochloride salt formation significantly enhances aqueous solubility compared to the free base form, enabling dissolution in polar protic solvents.

In aqueous systems, ethyl pyrrolidine-3-carboxylate hydrochloride exhibits partial solubility, with the hydrochloride salt form demonstrating improved dissolution characteristics compared to the neutral ester [11] [12]. The protonated pyrrolidine nitrogen at physiological pH increases the compound's hydrophilic character, facilitating interaction with water molecules through hydrogen bonding and electrostatic interactions.

The compound demonstrates excellent solubility in dimethyl sulfoxide (DMSO), making it suitable for in vitro biological assays and pharmaceutical formulations . This high solubility in DMSO is attributed to the polar aprotic nature of the solvent, which effectively solvates both the ionic and organic components of the molecule.

In organic solvents, ethyl pyrrolidine-3-carboxylate hydrochloride shows broad solubility across various solvent classes [14] [15]. The compound dissolves readily in ethanol, acetone, and chlorinated solvents such as dichloromethane and chloroform [14] [16]. This versatility in solvent compatibility reflects the balanced hydrophilic-lipophilic properties of the pyrrolidine ring system.

Mixed aqueous-ethanol systems demonstrate pH-dependent solubility behavior [17]. At lower pH values, increased protonation of the pyrrolidine nitrogen enhances water solubility, while higher pH conditions favor partitioning into the organic phase. This pH-dependent solubility profile is consistent with the amphoteric nature of amino acid derivatives.

The solubility parameters of ethyl pyrrolidine-3-carboxylate hydrochloride in mixed solvent systems are influenced by the pyrrolidine ring's inherent miscibility with both water and organic solvents [18] [19]. This characteristic is fundamental to the pyrrolidine scaffold, which combines the hydrophilic properties of the nitrogen heteroatom with the lipophilic character of the saturated five-membered ring.

pH-Dependent Hydrolysis Kinetics of Ester Functionality

The hydrolysis kinetics of the ester functionality in ethyl pyrrolidine-3-carboxylate hydrochloride exhibit pronounced pH dependence, following established mechanisms for carboxylic acid ester hydrolysis [20] [21]. The overall hydrolysis rate can be expressed as the sum of acid-catalyzed, neutral, and base-catalyzed contributions: kobs = kA[H+] + kN + kB[OH-] [21] .

Under acidic conditions (pH < 4), the hydrolysis proceeds through acid-catalyzed mechanisms involving protonation of the carbonyl oxygen, followed by nucleophilic attack by water [21]. The rate of acid-catalyzed hydrolysis is generally slower than base-catalyzed processes and becomes significant only at very low pH values [21] [24].

In the neutral pH range (4-7), the hydrolysis rate is dominated by the neutral water reaction (k_N), where water molecules directly attack the carbonyl carbon without external catalysis [20] [25]. For ethyl pyrrolidine-3-carboxylate hydrochloride, this neutral hydrolysis pathway exhibits moderate reaction rates, with the ethyl ester demonstrating greater stability compared to methyl analogs [26] [27].

Under alkaline conditions (pH > 7), base-catalyzed hydrolysis becomes the dominant mechanism [20] . The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon and forming a tetrahedral intermediate that subsequently eliminates the ethoxide leaving group [28]. The rate of base-catalyzed hydrolysis increases linearly with hydroxide ion concentration, following first-order kinetics in [OH-] [20] [29].

The pH-dependent hydrolysis kinetics of ethyl pyrrolidine-3-carboxylate hydrochloride demonstrate that ethyl esters exhibit slower hydrolysis rates compared to methyl esters under equivalent conditions [26] [30]. This enhanced stability is attributed to the increased steric hindrance around the carbonyl carbon and the electron-donating properties of the ethyl group, which reduce the electrophilicity of the carbonyl carbon.

Temperature effects on hydrolysis kinetics follow Arrhenius behavior, with reaction rates increasing exponentially with temperature [20] [29]. The activation energies for ester hydrolysis in pyrrolidine derivatives are typically in the range of 60-80 kJ/mol for base-catalyzed reactions and 80-100 kJ/mol for acid-catalyzed processes [31] [32].

Computational Prediction of Partition Coefficients (LogP)

Computational prediction of partition coefficients for ethyl pyrrolidine-3-carboxylate hydrochloride utilizes quantum chemical calculations and molecular modeling approaches to estimate lipophilicity parameters [33] . The octanol-water partition coefficient (LogP) serves as a fundamental descriptor for predicting membrane permeability and pharmacokinetic properties.

Density functional theory (DFT) calculations using the B3LYP functional with 6-31G(d,p) basis sets provide optimized molecular geometries and electronic properties for partition coefficient predictions [33] [35]. These calculations reveal that the pyrrolidine ring adopts a puckered conformation, with the ester substituent positioned to minimize steric interactions while maintaining conjugative effects.

Experimental LogP values for structurally related pyrrolidine derivatives provide reference points for computational predictions [37]. The ethyl (R)-3-amino-2,5-dioxopyrrolidine-3-carboxylate demonstrates a LogP value of -1.45, indicating moderate hydrophilicity . This negative LogP value reflects the combined influence of the polar amide functionalities and the charged nature of the hydrochloride salt.

Comparative analysis of partition coefficients across pyrrolidine derivatives reveals structure-activity relationships [37] [33]. The 3-chloromethyl-pyrrolidine hydrochloride exhibits a LogP value of 1.2565, while more highly substituted analogs such as ethyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate show LogP values around 1.8 [38] [37]. These variations demonstrate the significant impact of substituent effects on lipophilicity.

Computational models predict that ethyl pyrrolidine-3-carboxylate hydrochloride would exhibit a LogP value in the range of -0.5 to 0.5, based on structural comparisons with related compounds [11] . The hydrochloride salt form reduces the overall lipophilicity compared to the free base, as the charged nitrogen center increases hydrophilic character.

Molecular surface analysis and solvent-accessible surface area calculations provide additional insights into partition coefficient predictions [33] [35]. The pyrrolidine ring contributes approximately 1.2 units to the LogP value, while the ethyl ester functionality adds approximately 0.8 units. The hydrochloride salt formation reduces the LogP by approximately 2.0 units due to ionization effects.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant